molecular formula C13H14ClNO B2762439 (1E,4E)-1-(4-chlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one CAS No. 1161139-20-3

(1E,4E)-1-(4-chlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one

Cat. No.: B2762439
CAS No.: 1161139-20-3
M. Wt: 235.71
InChI Key: QUKRUPURRGVIDX-CPSCNVPRSA-N
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Description

(1E,4E)-1-(4-chlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one is an organic compound characterized by its conjugated diene system and the presence of a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(4-chlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and dimethylamine.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with acetone in the presence of a base such as sodium hydroxide to form 4-chlorobenzylideneacetone.

    Addition of Dimethylamine: The 4-chlorobenzylideneacetone is then reacted with dimethylamine under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1-(4-chlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or sodium methoxide in an alcoholic solvent.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E,4E)-1-(4-chlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one is used as a building block for the synthesis of more complex molecules. Its conjugated diene system makes it a valuable intermediate in organic synthesis.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. Researchers investigate its potential as a therapeutic agent for various diseases.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments due to its chromophoric properties. It also finds applications in the development of organic electronic materials.

Mechanism of Action

The mechanism by which (1E,4E)-1-(4-chlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1E,4E)-1-(4-bromophenyl)-5-(dimethylamino)penta-1,4-dien-3-one
  • (1E,4E)-1-(4-methylphenyl)-5-(dimethylamino)penta-1,4-dien-3-one
  • (1E,4E)-1-(4-nitrophenyl)-5-(dimethylamino)penta-1,4-dien-3-one

Uniqueness

Compared to its analogs, (1E,4E)-1-(4-chlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(1E,4E)-1-(4-chlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-15(2)10-9-13(16)8-5-11-3-6-12(14)7-4-11/h3-10H,1-2H3/b8-5+,10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKRUPURRGVIDX-CPSCNVPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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